2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid
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Overview
Description
2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of 2-amino-5-methoxytoluene with fluorinating agents to introduce the fluorine atom, followed by sulfonylation and subsequent coupling with 1-propan-2-ylpyrazole . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy groups, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Fluoro-2-methoxy-5-nitroaniline: Another fluorinated aromatic compound with different functional groups.
2-Fluoro-5-methoxyphenyl)methanones: Compounds with similar structural motifs but different functional groups.
Uniqueness
2-Fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid is unique due to its combination of fluorine, methoxy, and sulfonylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O5S/c1-8(2)18-7-9(6-16-18)24(21,22)17-12-5-11(15)10(14(19)20)4-13(12)23-3/h4-8,17H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQHEUHPBCSXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C(=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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